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Compound of Interest

Compound Name:
1-(4-

Fluorophenylsulfonyl)piperidine

Cat. No.: B086861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Fluorophenylsulfonyl)piperidine. Due to the limited availability of published experimental

data for this specific compound, this document presents expected and representative

spectroscopic values derived from closely related chemical analogs. Detailed experimental

protocols for obtaining such data are also included, alongside a visual representation of the

general experimental workflow.

Introduction
1-(4-Fluorophenylsulfonyl)piperidine is a chemical compound containing a piperidine ring

attached to a 4-fluorophenylsulfonyl group. The spectroscopic analysis of this molecule is

crucial for its identification, purity assessment, and structural elucidation, which are vital steps

in chemical research and drug development. This guide summarizes the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound.
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While specific experimental data for 1-(4-Fluorophenylsulfonyl)piperidine is not readily

available in public databases, the following tables present expected values based on the

analysis of analogous compounds, such as other N-arylsulfonylpiperidines and fluorinated

aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectroscopic Data for 1-(4-Fluorophenylsulfonyl)piperidine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 7.9 Multiplet 2H Ar-H (ortho to SO₂)

~7.2 - 7.3 Multiplet 2H Ar-H (ortho to F)

~3.0 - 3.2 Multiplet 4H -N-CH₂- (Piperidine)

~1.6 - 1.7 Multiplet 4H
-CH₂-CH₂-CH₂-

(Piperidine)

~1.5 - 1.6 Multiplet 2H
-CH₂-CH₂-CH₂-

(Piperidine)

Table 2: Expected ¹³C NMR Spectroscopic Data for 1-(4-Fluorophenylsulfonyl)piperidine

Chemical Shift (δ) ppm Assignment

~165 (d, ¹JCF ≈ 255 Hz) C-F

~135 Ar-C (ipso to SO₂)

~130 (d, ³JCF ≈ 9 Hz) Ar-CH (ortho to SO₂)

~116 (d, ²JCF ≈ 22 Hz) Ar-CH (ortho to F)

~47 -N-CH₂- (Piperidine)

~25 -CH₂-CH₂-CH₂- (Piperidine)

~23 -CH₂-CH₂-CH₂- (Piperidine)
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Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 1-(4-Fluorophenylsulfonyl)piperidine

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Strong Aliphatic C-H stretch

~1590 Medium Aromatic C=C stretch

~1350 Strong Asymmetric SO₂ stretch

~1160 Strong Symmetric SO₂ stretch

~1230 Strong C-F stretch

~950 Medium S-N stretch

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 1-(4-Fluorophenylsulfonyl)piperidine

m/z Ion

243.07 [M]⁺ (Molecular Ion)

159.01 [M - C₅H₁₀N]⁺

84.08 [C₅H₁₀N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent is critical
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to avoid overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3][4]

Press the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample

directly onto the ATR crystal and apply pressure to ensure good contact.[3]
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).[5] Further dilute this stock solution to a

final concentration of around 1-10 µg/mL.[5]

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source,

such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a relevant m/z range.

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to

analyze the fragmentation pattern of the molecular ion.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound like 1-(4-Fluorophenylsulfonyl)piperidine.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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